molecular formula C21H24N2O5 B009606 Ac-Tyr-Phe-OMe CAS No. 19898-34-1

Ac-Tyr-Phe-OMe

Cat. No.: B009606
CAS No.: 19898-34-1
M. Wt: 384.4 g/mol
InChI Key: FMKAXMXOQRFJPK-OALUTQOASA-N
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Description

Mechanism of Action

Target of Action

Ac-Tyr-Phe-OMe, a synthetic peptide, is primarily targeted by enzymes such as pepsin . Pepsin is a proteolytic enzyme that plays a crucial role in the digestion of proteins in the stomach.

Mode of Action

The interaction of this compound with its target, pepsin, involves the formation of a sensitive peptide bond between the aromatic L-amino acid residues . This interaction leads to changes in the structure of the peptide, affecting its function and properties.

Biochemical Pathways

The action of this compound primarily affects the proteolytic pathways in the body. The compound, being a substrate for pepsin, is involved in the breakdown of proteins into smaller peptides or amino acids . This process is crucial for the digestion and absorption of dietary proteins.

Result of Action

The primary result of the action of this compound is the breakdown of the peptide by pepsin, leading to the release of smaller peptides or amino acids . These smaller molecules can then be absorbed and utilized by the body. This process is essential for the digestion and utilization of dietary proteins.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of pepsin, the primary target of this compound, is highly dependent on the pH of the environment . Pepsin shows optimal activity in the acidic environment of the stomach. Therefore, changes in gastric pH could influence the interaction between this compound and pepsin, thereby affecting the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Ac-Tyr-Phe-OMe plays a significant role in biochemical reactions, particularly in the chymotrypsin-catalyzed hydrolysis . It interacts with enzymes such as chymotrypsin, which catalyzes its hydrolysis . The nature of these interactions is primarily enzymatic, where this compound serves as a substrate for the enzyme .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in the context of enzymatic reactions. It influences cell function by serving as a substrate for specific enzymes, thereby participating in cellular metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its role as a substrate in enzymatic reactions. It exerts its effects at the molecular level through binding interactions with enzymes like chymotrypsin . This interaction leads to the hydrolysis of this compound, which can influence gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily observed in the context of enzymatic reactions. Information on its stability, degradation, and long-term effects on cellular function can be obtained from kinetic investigations of enzyme-catalyzed reactions .

Metabolic Pathways

This compound is involved in metabolic pathways related to the enzymatic hydrolysis of specific substrates. It interacts with enzymes such as chymotrypsin in these pathways .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are primarily related to its role as a substrate in enzymatic reactions .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ac-Tyr-Phe-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced peptides, and substituted aromatic compounds. These products can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both acetylated tyrosine and phenylalanine residues, along with a methyl ester group. This combination provides distinct chemical properties, such as enhanced stability and specific reactivity towards proteolytic enzymes . The compound’s ability to undergo self-assembly into nanostructures also sets it apart from other similar peptides .

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKAXMXOQRFJPK-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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